![molecular formula C16H13N3O3 B3857493 5-methyl-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B3857493.png)
5-methyl-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol
Overview
Description
5-methyl-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol is a chemical compound that belongs to the family of pyrazole derivatives. It is also known as MNP or 2-(5-(2-nitrophenyl)-1H-pyrazol-3-yl)-5-methylphenol. This compound has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-methyl-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol is not fully understood. However, studies have shown that this compound may act by inhibiting the activity of certain enzymes involved in the inflammatory response and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-methyl-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol has several biochemical and physiological effects. This compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-methyl-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 5-methyl-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol. One direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods to improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Scientific Research Applications
5-methyl-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol has been the subject of scientific research due to its potential applications in various fields. One of the main fields of research is medicinal chemistry. Studies have shown that this compound has potential as an anti-inflammatory agent, as well as a potential therapeutic agent for cancer.
properties
IUPAC Name |
5-methyl-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-10-6-7-12(16(20)8-10)14-9-13(17-18-14)11-4-2-3-5-15(11)19(21)22/h2-9,20H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGWAECIAOMLHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC(=C2)C3=CC=CC=C3[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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